![molecular formula C20H26N4O3 B5632395 (3R*,5S*)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-N'-(4-methylphenyl)piperidine-3,5-dicarboxamide](/img/structure/B5632395.png)
(3R*,5S*)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-N'-(4-methylphenyl)piperidine-3,5-dicarboxamide
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Overview
Description
The compound of interest belongs to a class of molecules that typically exhibit significant pharmacological or biological activities due to their complex molecular structure. This structure contains several functional groups, including amides, isoxazoles, and piperidine rings, which are known to interact with biological targets in specific ways. The design and synthesis of such molecules are crucial in the development of new therapeutic agents.
Synthesis Analysis
Synthesis of complex molecules like the specified compound often involves multi-step organic reactions, starting from simpler precursors. Key steps may include the formation of the isoxazole ring, amide bond formation, and the introduction of the piperidine moiety. Techniques such as reductive amination, cyclization, and condensation reactions are commonly employed. For instance, Singh et al. described the reductive ring opening of isoxazolidines leading to novel compounds, which highlights the type of reactions that might be involved in synthesizing parts of the target molecule (Singh et al., 2017).
properties
IUPAC Name |
(3S,5R)-5-N-methyl-5-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-N-(4-methylphenyl)piperidine-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13-4-6-17(7-5-13)22-19(25)15-9-16(11-21-10-15)20(26)24(3)12-18-8-14(2)23-27-18/h4-8,15-16,21H,9-12H2,1-3H3,(H,22,25)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLFLGGFKGUKTG-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(CNC2)C(=O)N(C)CC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H]2C[C@H](CNC2)C(=O)N(C)CC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,5S*)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-N'-(4-methylphenyl)piperidine-3,5-dicarboxamide |
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